Indolin-5-ol hydrobromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

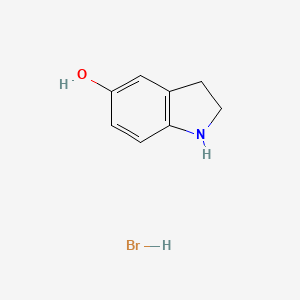

Indolin-5-ol hydrobromide is a chemical compound with the molecular formula C8H10BrNO It is a derivative of indoline, a bicyclic organic heterocyclic compound consisting of a benzene ring fused with a five-membered nitrogenous ring Indoline and its derivatives are known for their aromatic and weakly basic properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Indolin-5-ol hydrobromide can be synthesized through the reaction of indolin-5-ol with hydrobromic acid in acetic acid. The reaction typically involves refluxing the mixture overnight, followed by evaporation to dryness under reduced pressure. The residue is then dissolved in ethanol and the solvent is removed under reduced pressure. This process is repeated multiple times, and the final product is obtained by suspending the residue in acetonitrile, filtering off the solid, and drying it .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Analyse Chemischer Reaktionen

Types of Reactions: Indolin-5-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it to more reduced forms of indoline derivatives.

Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indoline derivatives.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Indolin-5-ol hydrobromide has been investigated for its potential in several areas:

Medicinal Chemistry

This compound has shown promise as a precursor for the synthesis of novel pharmacologically active compounds. Its derivatives have been explored for:

- Anticancer Activity : Studies indicate that indolin derivatives can induce apoptosis in cancer cells. For instance, in vitro tests on MDA-MB-231 breast cancer cells demonstrated an IC50 value of less than 10 μM, indicating potent anticancer effects. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase in various cancer cell lines (Table 1) .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | <10 | Induction of apoptosis |

| HepG2 | <15 | Cell cycle arrest at G2/M phase |

| HCT116 | <20 | Topoisomerase II inhibition |

Anti-inflammatory Properties

Recent research has identified indoline-based compounds as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), which are key enzymes in inflammatory pathways. One specific derivative showed IC50 values of 0.41 μM for 5-LOX and 0.43 μM for sEH, demonstrating significant anti-inflammatory potential .

Antibacterial Activity

Indolin derivatives have also been evaluated for their antibacterial properties. Studies have shown that certain modifications to the indole structure can enhance the antibacterial efficacy against various pathogens, making them promising candidates for antibiotic development .

Case Study 1: Anticancer Research

In a study examining the anticancer properties of indolin derivatives, researchers found that these compounds could effectively inhibit the proliferation of several cancer cell lines. The study included detailed assessments of cell viability and apoptosis induction, highlighting the potential therapeutic applications of this compound derivatives in oncology .

Case Study 2: Inhibition of Inflammatory Pathways

Another significant study focused on the dual inhibition of 5-LOX and sEH by indoline derivatives. The research demonstrated that these compounds could reduce inflammatory responses in vivo, particularly in models of asthma and peritonitis, suggesting their potential use in treating inflammatory diseases .

Industrial Applications

This compound is also utilized in various industrial applications:

- Synthesis of Dyes and Pigments : The compound serves as a building block for synthesizing dyes and pigments due to its stable chemical structure.

- Chemical Intermediates : It is used in the production of other industrial chemicals, leveraging its chemical reactivity to create more complex molecules.

Wirkmechanismus

The mechanism of action of indolin-5-ol hydrobromide involves its interaction with biological molecules. The benzene ring of indoline can interact with amino acid residues of proteins through hydrophobic interactions. The nitrogen atom in the indoline ring can act as a hydrogen bond donor and acceptor, facilitating interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Indole: A structurally similar compound with a benzene ring fused to a pyrrole ring. It is known for its aromatic properties and biological activities.

Indoline: The parent compound of indolin-5-ol hydrobromide, with similar structural features but without the hydroxyl and bromine substituents.

Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.

Uniqueness: this compound is unique due to the presence of both hydroxyl and bromine substituents on the indoline ring. These functional groups confer distinct chemical reactivity and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

Indolin-5-ol hydrobromide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-inflammatory and anticancer properties. This article explores the biological activity of this compound through various studies, including its mechanisms of action, structure-activity relationships, and findings from in vitro and in vivo experiments.

Overview of this compound

Indolin-5-ol is a derivative of indoline, a bicyclic compound known for its diverse pharmacological activities. The hydrobromide salt form enhances its solubility and bioavailability, making it a suitable candidate for therapeutic applications. Research has primarily focused on its role as an inhibitor of specific enzymes involved in inflammatory processes.

Inhibition of 5-Lipoxygenase (5-LOX)

One of the primary mechanisms through which this compound exhibits its biological activity is by inhibiting 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. Studies have shown that indoline derivatives can effectively reduce leukotriene production, thereby mitigating inflammatory responses.

Key Findings:

- Compound 73 , an indoline derivative closely related to indolin-5-ol, demonstrated significant inhibitory activity against 5-LOX with an IC50 value of 0.41±0.01μM .

- The compound also exhibited dual inhibition by affecting soluble epoxide hydrolase (sEH), another enzyme implicated in inflammatory pathways, with an IC50 value of 0.43±0.10μM .

Structure-Activity Relationship (SAR)

The effectiveness of indolin-based compounds can often be attributed to their structural features. The SAR studies reveal how modifications to the indoline structure influence biological activity.

| Compound | Structure Modification | 5-LOX IC50 (μM) | sEH IC50 (μM) |

|---|---|---|---|

| 43 | Parent compound | 0.45±0.11 | N/A |

| 73 | Enhanced substituents | 0.41±0.01 | 0.43±0.10 |

| 53 | Urea substitution | N/A | Best performer |

These findings indicate that specific substitutions can enhance the binding affinity and inhibitory potency against both enzymes .

In Vitro Studies

Indolin derivatives have been subjected to various in vitro assays to assess their anti-inflammatory properties:

- Cell-Based Assays: These assays demonstrated that compound 43 significantly reduced leukotriene levels in activated human polymorphonuclear leukocytes (PMNLs), confirming its potential as an anti-inflammatory agent .

In Vivo Studies

The efficacy of indoline compounds extends beyond laboratory settings:

- In animal models, particularly zymosan-induced peritonitis and experimental asthma models in mice, compound 73 showed remarkable anti-inflammatory effects, validating its therapeutic potential .

Case Studies

Several studies highlight the therapeutic implications of indolin derivatives:

- Dual Inhibitors for Inflammatory Diseases: A study focused on designing multitarget drugs revealed that compounds like 73 could serve as effective treatments for conditions such as asthma and other inflammatory diseases due to their dual inhibition profile .

- Anticancer Activity: Indoline derivatives have also been investigated for their anticancer properties, with some compounds showing promise as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy .

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indol-5-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.BrH/c10-7-1-2-8-6(5-7)3-4-9-8;/h1-2,5,9-10H,3-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCNCYJKKJBVBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)O.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.